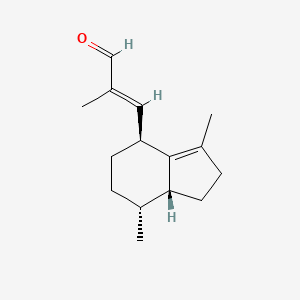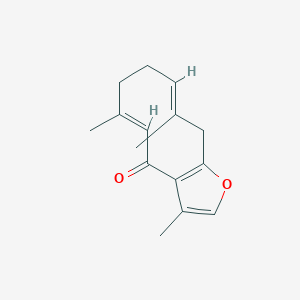
p-Coumaric acid 4-O-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Coumaric acid 4-O-sulfate is a phenolic compound derived from p-coumaric acid, which is a hydroxycinnamic acid. This compound is known for its antioxidant, anti-inflammatory, and antimicrobial properties. It is commonly found in various plant-based foods and is a significant metabolite in human biological fluids after the consumption of certain foods and beverages, such as coffee .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-coumaric acid 4-O-sulfate typically involves the sulfation of p-coumaric acid. This can be achieved through the reaction of p-coumaric acid with sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve the use of microbial fermentation processes. Microbial cell factories can be engineered to produce phenolic acids, including p-coumaric acid, which can then be sulfated using chemical methods .
Análisis De Reacciones Químicas
Types of Reactions: p-Coumaric acid 4-O-sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfate group under basic conditions.
Major Products:
Oxidation: Formation of p-benzoquinone derivatives.
Reduction: Formation of dihydro-p-coumaric acid derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Aplicaciones Científicas De Investigación
p-Coumaric acid 4-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reference substance for drug impurities and reagents.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in preventing hepatic necrosis and cholestasis.
Industry: Utilized in the production of natural antioxidants and preservatives for food and cosmetic products.
Mecanismo De Acción
p-Coumaric acid 4-O-sulfate can be compared with other similar phenolic compounds:
p-Coumaric Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties but differs in its methoxy group substitution.
Caffeic Acid: Similar to p-coumaric acid but with an additional hydroxyl group, enhancing its antioxidant activity.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and bioavailability compared to its parent compound .
Comparación Con Compuestos Similares
- p-Coumaric Acid
- Ferulic Acid
- Caffeic Acid
- o-Coumaric Acid
- Vanillic Acid
Propiedades
Fórmula molecular |
C9H8O6S |
|---|---|
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
(E)-3-(4-sulfooxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-6H,(H,10,11)(H,12,13,14)/b6-3+ |
Clave InChI |
OYDCCWNLILCHDJ-ZZXKWVIFSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)O)OS(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)OS(=O)(=O)O |
Sinónimos |
zosteric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(4R,5R)-2,4-bis(trimethylsilyloxy)-5-[(E,3S)-3-trimethylsilyloxyoct-1-enyl]cyclopenten-1-yl]hept-5-enoic acid](/img/structure/B1239070.png)







![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)




![(3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1239092.png)
